molecular formula C40H33N7O B12453351 N,N-diethyl-4-(4-{[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]amino}phthalazin-1-yl)benzamide

N,N-diethyl-4-(4-{[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]amino}phthalazin-1-yl)benzamide

Cat. No.: B12453351
M. Wt: 627.7 g/mol
InChI Key: FPECKQSXXIPFQX-UHFFFAOYSA-N
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Description

N,N-diethyl-4-(4-{[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]amino}phthalazin-1-yl)benzamide: is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-4-(4-{[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]amino}phthalazin-1-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and phthalazine intermediates, followed by their coupling and subsequent functionalization to introduce the diethylamino and benzamide groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: N,N-diethyl-4-(4-{[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]amino}phthalazin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like hydrogen gas or metal hydrides, resulting in reduced forms of the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, or alkylating agents under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology: In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. This can provide insights into its potential as a therapeutic agent or a biochemical tool.

Medicine: In medicine, N,N-diethyl-4-(4-{[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]amino}phthalazin-1-yl)benzamide may be investigated for its pharmacological properties. This includes its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.

Industry: In industrial applications, the compound may be used in the development of advanced materials, such as polymers, coatings, or electronic components. Its unique properties can contribute to the performance and functionality of these materials.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-(4-{[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]amino}phthalazin-1-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Uniqueness: N,N-diethyl-4-(4-{[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]amino}phthalazin-1-yl)benzamide stands out due to its complex structure, which combines multiple aromatic rings and functional groups. This complexity allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.

Properties

Molecular Formula

C40H33N7O

Molecular Weight

627.7 g/mol

IUPAC Name

N,N-diethyl-4-[4-[[5-(4-methylphenyl)benzimidazolo[2,1-a]phthalazin-10-yl]amino]phthalazin-1-yl]benzamide

InChI

InChI=1S/C40H33N7O/c1-4-46(5-2)40(48)28-20-18-26(19-21-28)36-30-10-6-8-12-32(30)38(44-43-36)41-29-22-23-35-34(24-29)42-39-33-13-9-7-11-31(33)37(45-47(35)39)27-16-14-25(3)15-17-27/h6-24H,4-5H2,1-3H3,(H,41,44)

InChI Key

FPECKQSXXIPFQX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC5=C(C=C4)N6C(=N5)C7=CC=CC=C7C(=N6)C8=CC=C(C=C8)C

Origin of Product

United States

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